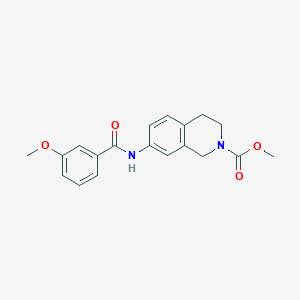![molecular formula C19H15N3O3S B2860463 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034476-83-8](/img/structure/B2860463.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule with applications in diverse fields, from chemistry to biology. Its structure includes benzooxazole and pyridine moieties, which contribute to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: The synthesis begins with the preparation of the benzo[d]oxazole core. This is typically achieved via the condensation of 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions.
Step 2: Introduction of the acetamide functionality requires the reaction of the benzo[d]oxazole intermediate with chloroacetic acid or an equivalent reagent under basic conditions.
Step 3: The pyridine ring is then introduced by a nucleophilic substitution reaction using 4-pyridinemethanol and thiophene-3-carboxaldehyde under catalytic conditions.
Industrial Production Methods
On an industrial scale, the production of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves batch processes with precise control over temperature, pH, and solvent composition to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, especially at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction can occur at the oxo group of the benzo[d]oxazole ring, potentially yielding an alcohol derivative.
Substitution: The compound is capable of nucleophilic substitutions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium alkoxides or thiols are common.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Varied, depending on the nucleophile used.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Investigated for its photophysical properties in materials science.
Biology
Studied for its potential inhibitory effects on certain enzymes.
Examined for its ability to interact with nucleic acids and proteins.
Medicine
Investigated as a lead compound in anti-inflammatory and anti-cancer research.
Industry
Utilized in the development of novel polymers and materials with specific electronic properties.
Explored for its role in catalysis and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to active sites or allosteric sites, thereby altering the activity of these targets. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other benzooxazole and pyridine derivatives, which may share some structural features but differ in their specific substituents and functional groups.
Benzo[d]oxazole derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Pyridine derivatives: Widely studied for their pharmacological activities and use in material science.
This compound's uniqueness lies in the combination of its functional groups, enabling a broad range of chemical reactivity and applications.
Hope this makes sense! It's pretty in-depth, though—anything specific you want to focus on?
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-18(11-22-16-3-1-2-4-17(16)25-19(22)24)21-10-13-5-7-20-15(9-13)14-6-8-26-12-14/h1-9,12H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDTNXKCBPLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2860383.png)



![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)
![3-(Dimethylamino)-1-{3-[2-(4-tertbutoxycarbonylpiperazin-1-yl)ethoxy]phenyl}-prop-2-ene-1-one cis/trans isomers](/img/structure/B2860390.png)





![2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2860402.png)
![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)
